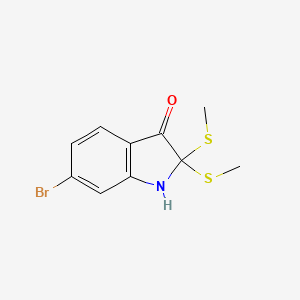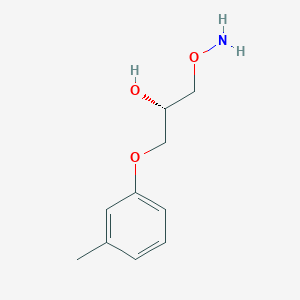
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol is a chemical compound that belongs to the class of aminooxy alcohols. This compound is characterized by the presence of an aminooxy group (-ONH2) and a phenoxy group (-OPh) attached to a propanol backbone. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and (S)-epichlorohydrin.
Formation of Epoxide: The reaction of 3-methylphenol with (S)-epichlorohydrin under basic conditions leads to the formation of an epoxide intermediate.
Aminooxy Group Introduction: The epoxide intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to introduce the aminooxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxy group may contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-aminooxy-3-(4-methylphenoxy)propan-2-ol: Similar structure with a different position of the methyl group on the phenoxy ring.
(2S)-1-aminooxy-3-(3-chlorophenoxy)propan-2-ol: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol is unique due to the specific arrangement of its functional groups and stereochemistry, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO3/c1-8-3-2-4-10(5-8)13-6-9(12)7-14-11/h2-5,9,12H,6-7,11H2,1H3/t9-/m0/s1 |
Clé InChI |
UPMOUDNNCCWFEP-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC(=CC=C1)OC[C@@H](CON)O |
SMILES canonique |
CC1=CC(=CC=C1)OCC(CON)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


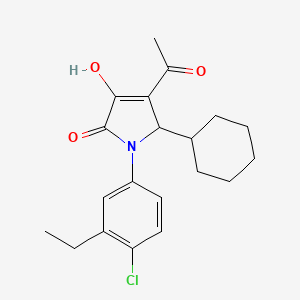

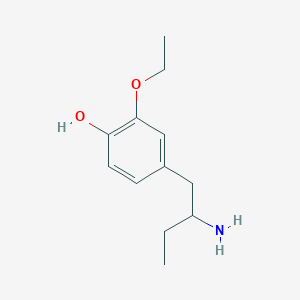
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
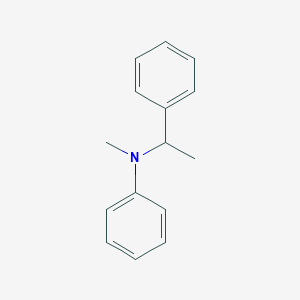
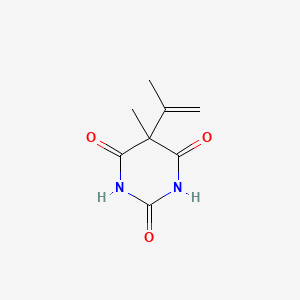
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
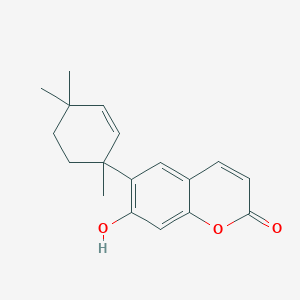
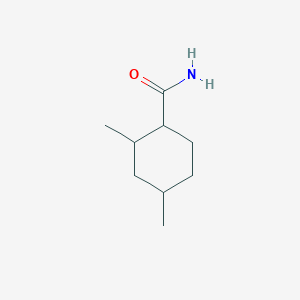
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
